molecular formula C20H16N4O4 B2907750 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034310-71-7

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2907750
CAS No.: 2034310-71-7
M. Wt: 376.372
InChI Key: TYDBUDMMMYHZSS-UHFFFAOYSA-N
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Description

The compound 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic molecule featuring a fused benzoxazole ring conjugated to an imidazolidine-2,4-dione core via an azetidine linker. Its structural complexity arises from the combination of a rigid benzoxazole moiety, a strained azetidine ring, and the hydantoin (imidazolidine-2,4-dione) scaffold.

Properties

IUPAC Name

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-17-9-21-20(27)24(17)14-10-23(11-14)19(26)13-6-7-16-15(8-13)18(28-22-16)12-4-2-1-3-5-12/h1-8,14H,9-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDBUDMMMYHZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)N5C(=O)CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the benzoxazole moiety. Benzoxazoles can be synthesized using 2-aminophenol and aldehydes under various conditions, including the use of nanocatalysts, metal catalysts, and ionic liquid catalysts . The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. Finally, the imidazolidine-2,4-dione structure is formed through cyclization reactions involving urea derivatives and suitable reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoxazole moiety can yield hydroxylated or carbonylated derivatives, while reduction of the azetidine ring can produce different azetidine derivatives .

Scientific Research Applications

The compound 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic molecule that features multiple functional groups and heterocycles. It consists of an imidazolidine core, which is a five-membered ring containing two nitrogen atoms, and is substituted with an azetidine moiety and a benzoxazole derivative. The presence of the benzoxazole structure contributes to its potential biological activities, particularly in medicinal chemistry.

Potential Applications

The unique structure of this compound suggests potential applications in:

  • Medicinal Chemistry : Due to the presence of benzoxazole and imidazolidine structures, this compound may exhibit various biological activities.
  • Drug Discovery : It can serve as a lead compound for developing new drugs.
  • Material Science : It can be used in the synthesis of novel materials with specific properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • X-ray crystallography
  • NMR spectroscopy
  • Molecular docking

These studies help elucidate the mechanism of action and therapeutic potential.

Structural Similarity

Several compounds share structural similarities with this compound. Some notable examples include:

Compound NameStructureUnique Features
Benzoxazole derivativesContains benzoxazole coreKnown for antimicrobial properties
Imidazolidine derivativesContains imidazolidine corePotential anticancer activity
Azetidine derivativesContains azetidine ringMay exhibit unique pharmacological profiles

These compounds highlight the diverse biological activities that can arise from variations in substituents and functional groups, showcasing the potential uniqueness of this compound in medicinal chemistry contexts.

Other Information

Mechanism of Action

The mechanism of action of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the azetidine and imidazolidine-2,4-dione structures could modulate the compound’s overall activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Similarity and Scaffold Variations

The imidazolidine-2,4-dione (hydantoin) core is a common feature among analogs, but substituents and appended heterocycles significantly influence biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound Imidazolidine-2,4-dione 3-Phenyl-2,1-benzoxazole-5-carbonyl-azetidine Not provided Hypothesized LXRβ selectivity or CNS targeting -
5-(4-Dimethylamino-benzylidene)-imidazolidine-2,4-dione (NSC269026) Imidazolidine-2,4-dione 4-Dimethylaminobenzylidene at C5 257.27 Fluorescence properties, potential probes
3-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione Imidazolidine-2,4-dione 4-Methylthiadiazole-carbonyl-pyrrolidine 295.32 Not reported; thiadiazole may enhance stability
(Z)-5-(4-Methoxyphenyl)-3-coumarinyl-thiazolidine-2,4-dione (5g) Thiazolidine-2,4-dione 4-Methoxyphenyl and coumarinyl groups Not provided Antimicrobial activity, spectral validation
3-[2-(Phenoxy)-4-pyridyl]-imidazolidine-2,4-dione derivatives Imidazolidine-2,4-dione Phenoxy-pyridyl substitution Not provided Patent-pending for cognitive dysfunction

Functional Group Impact on Activity

  • Benzoxazole vs.
  • Azetidine vs. Pyrrolidine Linkers : The azetidine ring in the target compound introduces strain, which could affect conformational flexibility relative to pyrrolidine-linked analogs (e.g., ), possibly modulating pharmacokinetics.
  • Substituent Effects: Electron-withdrawing groups (e.g., bromo, chloro in ) or electron-donating groups (e.g., methoxy in ) on aryl rings influence solubility, bioavailability, and receptor interactions.

Biological Activity

The compound 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. It features an imidazolidine core and is substituted with an azetidine moiety and a benzoxazole derivative, which are known to confer various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.

Chemical Structure and Properties

The structural complexity of the compound suggests diverse biological interactions. Its molecular formula is C21H17N5O2C_{21}H_{17}N_{5}O_{2}, and it incorporates several functional groups that may influence its pharmacological profile.

Property Value
Molecular FormulaC21H17N5O2
Molecular Weight371.4 g/mol
Core StructureImidazolidine
SubstituentsAzetidine, Benzoxazole

Antimicrobial Activity

Compounds with similar structures to this compound have been studied for their antimicrobial properties. Research indicates that benzoxazole derivatives exhibit broad-spectrum activity against various pathogens. For instance, studies have shown that related benzoxazole compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively documented. For example, a large group of benzoxazole derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells . Specific derivatives have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly enhance anticancer efficacy .

Cytotoxicity

Cytotoxicity studies reveal that many compounds related to this structure exhibit toxicity towards both normal and cancer cells. However, some derivatives have been identified with lower toxicity towards normal cells compared to cancer cells, suggesting their potential as therapeutic agents .

Case Studies

  • Benzoxazole Derivatives : A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. It was found that compounds with electron-donating substituents exhibited higher cytotoxicity compared to those with electron-withdrawing groups .
  • Structure–Activity Relationship Analysis : A comprehensive analysis of 41 derivatives of benzoxazole revealed that specific modifications could lead to enhanced antibacterial and antifungal activities while minimizing toxicity .

The mechanisms through which these compounds exert their biological effects are still under investigation but may involve:

  • Inhibition of DNA synthesis : Some benzoxazole derivatives may interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of apoptosis : Certain compounds trigger programmed cell death in cancer cells while sparing normal cells.

Q & A

Basic Question

  • FT-IR : Identify carbonyl stretches (1680–1720 cm1^{-1}) and NH/OH bands (3200–3450 cm1^{-1}) .
  • NMR : Assign azetidine protons (δ 3.5–4.5 ppm) and benzoxazole aromatic signals (δ 7.0–8.5 ppm) .
  • Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions in solid-state structures .

How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Advanced Question

  • Substituent variation : Synthesize analogs with modified benzoxazole (e.g., electron-withdrawing groups) or azetidine (e.g., spirocyclic derivatives) moieties .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins (e.g., kinases) .
  • Bioisosteric replacement : Replace the imidazolidine-dione core with oxazolidinone or thiazolidinone rings to assess activity retention .
  • In vitro validation : Test analogs in dose-response assays (0.1–100 µM) and compare EC50_{50}/IC50_{50} values .

What experimental designs are optimal for evaluating this compound’s enzyme inhibition mechanisms?

Advanced Question

  • Kinetic assays : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
  • Time-dependent studies : Pre-incubate the compound with enzymes (e.g., 0–60 minutes) to assess irreversible binding .
  • Control groups : Include positive controls (e.g., known inhibitors) and vehicle-only groups to normalize data .
  • High-throughput screening : Employ 96-well plate formats with fluorogenic/colorimetric substrates for rapid IC50_{50} determination .

How can researchers mitigate challenges in achieving high regioselectivity during synthesis?

Advanced Question

  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during benzoxazole formation .
  • Catalyst optimization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in azetidine functionalization steps .
  • Byproduct analysis : Monitor reactions via TLC/LC-MS and isolate intermediates to suppress undesired pathways .

What strategies validate the compound’s stability under physiological conditions?

Advanced Question

  • pH stability profiling : Incubate the compound in buffers (pH 2–9) at 37°C and quantify degradation via HPLC over 24–72 hours .
  • Plasma stability assays : Expose to human/animal plasma and measure half-life using LC-MS/MS .
  • Light/heat stress testing : Store samples under accelerated conditions (40°C/75% RH) to simulate long-term stability .

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